2-Amino-3-(trifluoromethyl)benzamide
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Overview
Description
2-Amino-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with ammonia or an amine source. One common method includes the following steps:
Formation of Acid Chloride: 2-(trifluoromethyl)benzoic acid is reacted with thionyl chloride to form the corresponding acid chloride.
Amination: The acid chloride is then treated with ammonia or an amine to yield this compound.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Nitro-2-Amino-3-(trifluoromethyl)benzamide.
Reduction: 2-Amino-3-(trifluoromethyl)aniline.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Amino-3-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
- 2-Amino-4-(trifluoromethyl)benzamide
- 2-Amino-5-(trifluoromethyl)benzamide
- 2-Amino-6-(trifluoromethyl)benzamide
Comparison: 2-Amino-3-(trifluoromethyl)benzamide is unique due to the position of the trifluoromethyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications .
Properties
Molecular Formula |
C8H7F3N2O |
---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-amino-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3H,12H2,(H2,13,14) |
InChI Key |
TXLDKGNFMJUVSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)N |
Origin of Product |
United States |
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